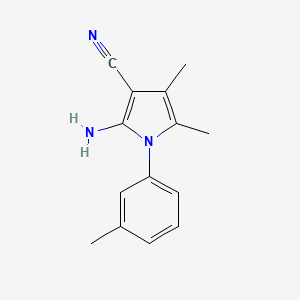
2-Amino-4,5-dimethyl-1-(m-tolyl)-1H-pyrrole-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4,5-dimethyl-1-(m-tolyl)-1H-pyrrole-3-carbonitrile is an organic compound belonging to the pyrrole family Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4,5-dimethyl-1-(m-tolyl)-1H-pyrrole-3-carbonitrile typically involves multi-step organic reactions. One common method might include the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the synthesis could involve:
Nitration: Introduction of a nitro group.
Reduction: Conversion of the nitro group to an amino group.
Cyclization: Formation of the pyrrole ring through cyclization reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4,5-dimethyl-1-(m-tolyl)-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group or other oxidized forms.
Reduction: Reduction of the carbonitrile group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenating agents or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while reduction could produce amines.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in the development of bioactive molecules.
Medicine: Exploration as a pharmacophore in drug discovery.
Industry: Use in the production of dyes, pigments, or other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-4,5-dimethyl-1-(m-tolyl)-1H-pyrrole-3-carbonitrile would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The presence of functional groups like amino and carbonitrile could play a role in its binding affinity and activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4,5-dimethyl-1-phenyl-1H-pyrrole-3-carbonitrile
- 2-Amino-4,5-dimethyl-1-(p-tolyl)-1H-pyrrole-3-carbonitrile
Comparison
Compared to similar compounds, 2-Amino-4,5-dimethyl-1-(m-tolyl)-1H-pyrrole-3-carbonitrile might exhibit unique properties due to the position of the tolyl group
Properties
Molecular Formula |
C14H15N3 |
|---|---|
Molecular Weight |
225.29 g/mol |
IUPAC Name |
2-amino-4,5-dimethyl-1-(3-methylphenyl)pyrrole-3-carbonitrile |
InChI |
InChI=1S/C14H15N3/c1-9-5-4-6-12(7-9)17-11(3)10(2)13(8-15)14(17)16/h4-7H,16H2,1-3H3 |
InChI Key |
QVSMFPWSLCPTPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C(C(=C2N)C#N)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


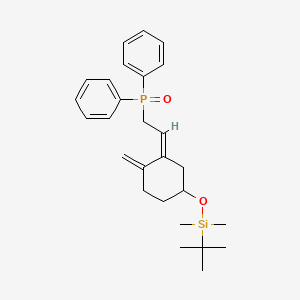
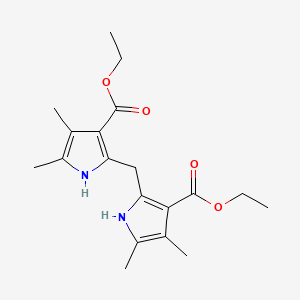
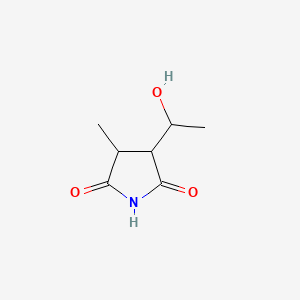

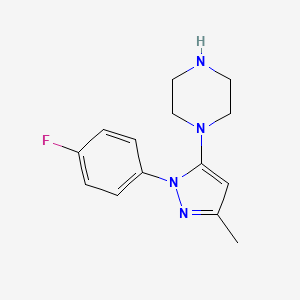
![1-Ethyl-3-phenyl-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12885928.png)
![2-(Aminomethyl)-4-(chloromethyl)benzo[d]oxazole](/img/structure/B12885932.png)
![6-(3,4-Dimethoxybenzyl)-[1,3]dioxolo[4,5-f]isoquinoline](/img/structure/B12885940.png)
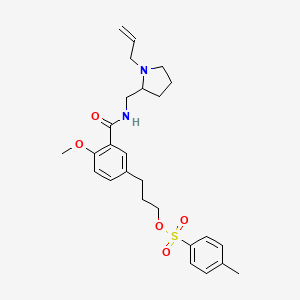
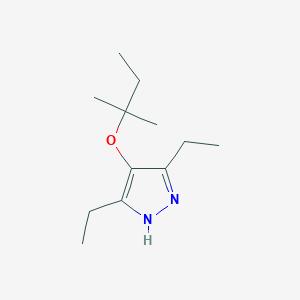
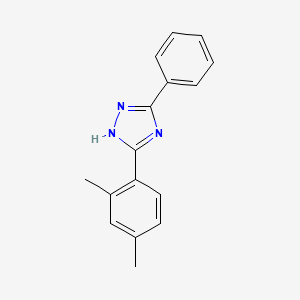
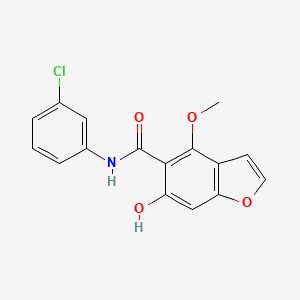

![3-(3-Methoxybenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12885991.png)
